Methyltetrazine-amino-PEG10-azide
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Overview
Description
Methyltetrazine-amino-PEG10-azide is a heterobifunctional polyethylene glycol (PEG) linker that contains both a methyltetrazine group and an azide group. This compound is widely used in bioorthogonal chemistry, particularly in click chemistry applications, due to its ability to react selectively and efficiently with complementary functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyltetrazine-amino-PEG10-azide is synthesized through a series of chemical reactions that involve the incorporation of methyltetrazine and azide groups into a PEG backbone. The methyltetrazine group is typically introduced via a reaction with carboxylic acids or activated esters, while the azide group is incorporated through reactions with terminal alkynes or cyclooctyne derivatives.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the consistency and reliability of the product.
Chemical Reactions Analysis
Types of Reactions: Methyltetrazine-amino-PEG10-azide undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes and cyclooctyne derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Substitution Reactions: The methyltetrazine group can react with carboxylic acids and activated esters.
Common Reagents and Conditions:
CuAAC Reactions: Copper catalysts are used to facilitate the reaction between the azide group and alkynes.
SPAAC Reactions: No catalyst is required, making it suitable for biological applications where copper toxicity is a concern.
Major Products Formed:
Triazoles: Formed from the reaction of the azide group with alkynes.
Stable Covalent Bonds: Formed from the reaction of the methyltetrazine group with carboxylic acids and activated esters.
Scientific Research Applications
Methyltetrazine-amino-PEG10-azide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry reactions.
Biology: Employed in bioorthogonal labeling and imaging of biomolecules in live cells.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of PEGylated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of Methyltetrazine-amino-PEG10-azide involves its ability to undergo bioorthogonal reactions without interfering with biological processes. The methyltetrazine group reacts with dienophiles through inverse electron demand Diels-Alder (IEDDA) reactions, while the azide group participates in click chemistry reactions with alkynes . These reactions allow for the selective and efficient labeling of biomolecules, enabling various applications in research and medicine .
Comparison with Similar Compounds
Methyltetrazine-amino-PEG10-azide is unique due to its dual functionality, which allows it to participate in both click chemistry and IEDDA reactions. Similar compounds include:
Methyltetrazine-PEG4-azide: A shorter PEG linker with similar reactivity.
Azido-PEG10-amine: Contains an azide group and an amine group, used in similar click chemistry applications.
Methyltetrazine-Ph-PEG4-azide: Another PEG linker with a methyltetrazine group, used for bioorthogonal labeling.
These compounds share similar reactivity but differ in their PEG chain length and functional groups, which can influence their specific applications and efficiency in various reactions .
Properties
Molecular Formula |
C33H55N8O11+ |
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Molecular Weight |
739.8 g/mol |
IUPAC Name |
imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium |
InChI |
InChI=1S/C33H54N8O11/c1-29-37-39-33(40-38-29)31-4-2-30(3-5-31)28-35-32(42)6-8-43-10-12-45-14-16-47-18-20-49-22-24-51-26-27-52-25-23-50-21-19-48-17-15-46-13-11-44-9-7-36-41-34/h2-5,34H,6-28H2,1H3/p+1 |
InChI Key |
GLWKROQLYKWBLR-UHFFFAOYSA-O |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N |
Origin of Product |
United States |
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